4-Methylsulfonyl-2,2',3',4',5,5',6-heptachlorobiphenyl
Description
Properties
IUPAC Name |
1,2,3,4-tetrachloro-5-(2,3,6-trichloro-4-methylsulfonylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5Cl7O2S/c1-23(21,22)7-3-5(14)8(12(19)11(7)18)4-2-6(15)10(17)13(20)9(4)16/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZOVCIQOYJYTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5Cl7O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40165309 | |
| Record name | 4'-Methylsulfonyl-PCB 174 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40165309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153310-30-6 | |
| Record name | 4'-Methylsulfonyl-PCB 174 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153310306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Methylsulfonyl-PCB 174 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40165309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-Methylsulfonyl-2,2',3',4',5,5',6-heptachlorobiphenyl typically involves multi-step organic synthesis starting from chlorinated biphenyl precursors. The methylsulfonyl group is introduced through oxidation of methylthio or methylsulfanyl intermediates or by direct sulfonylation reactions on suitably substituted biphenyls.
Key Synthetic Route from Chlorinated Biphenyls
One reported approach involves the following steps:
Starting Material : A heptachlorinated biphenyl derivative is selected as the substrate, often with chlorine atoms positioned to allow selective functionalization at the 4' position.
Introduction of Methylthio Group : The methylthio (-SCH3) substituent is introduced at the 4' position by nucleophilic aromatic substitution or via lithiation and subsequent reaction with methylthiolating agents.
Oxidation to Methylsulfonyl Group : The methylthio group is oxidized to the methylsulfonyl (-SO2CH3) group using strong oxidizing agents such as hydrogen peroxide, peracids, or other sulfoxidation reagents under controlled conditions.
This method ensures regioselectivity and preserves the chlorination pattern critical for the compound's properties.
Detailed Synthetic Procedure Example
While direct literature on the exact synthesis of 4-Methylsulfonyl-2,2',3',4',5,5',6-heptachlorobiphenyl is limited, closely related compounds have been prepared as follows (adapted from related methylsulfonyl-PCB syntheses):
Step 1: Lithiation
The chlorinated biphenyl precursor is treated with n-butyllithium at low temperature (e.g., -78 °C) in anhydrous tetrahydrofuran to generate the aryllithium intermediate at the 4' position.Step 2: Methylthiolation
The aryllithium intermediate is reacted with dimethyl disulfide or methylthiolating agents to introduce the methylthio substituent.Step 3: Oxidation
The methylthio-substituted biphenyl is oxidized to the methylsulfonyl derivative using a suitable oxidant such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acidic conditions.Step 4: Purification
The product is purified by chromatographic techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to achieve high purity (>99%).
Enantioselective Separation
Some methylsulfonyl-PCB congeners, including heptachlorinated biphenyls, exhibit chirality. Enantioselective high-performance liquid chromatography (HPLC) has been employed to separate enantiomers of methylsulfonyl-PCBs, which is critical for studying their biological activity and environmental behavior. A chiral column such as Nucleodex β-PM® (permethylated β-cyclodextrin bonded to silica) is used for this purpose.
Analytical Data and Purity Confirmation
- Purity : Final compounds are confirmed to be >99% pure by preparative TLC and HPLC.
- Mass Spectrometry : Low-resolution electron ionization (EI) and electron capture negative ionization (ECNI) mass spectra confirm the molecular structure and chlorine substitution pattern.
- Retention Times : Gas chromatography retention times on various columns match expected values for 4-methylsulfonyl derivatives, confirming identity.
Summary Table of Preparation Steps
| Step Number | Process Description | Reagents/Conditions | Outcome/Purpose |
|---|---|---|---|
| 1 | Lithiation of chlorinated biphenyl | n-Butyllithium, THF, -78 °C | Formation of aryllithium intermediate |
| 2 | Methylthiolation | Dimethyl disulfide or methylthiolating agent | Introduction of methylthio group |
| 3 | Oxidation | m-Chloroperbenzoic acid or H2O2, acidic medium | Conversion of methylthio to methylsulfonyl |
| 4 | Purification | Preparative TLC or HPLC | Isolation of >99% pure product |
| 5 | Enantiomeric separation (if needed) | Chiral HPLC column (Nucleodex β-PM®) | Separation of enantiomers |
Research Findings and Notes
- The methylsulfonyl group is critical for the compound's environmental persistence and bioaccumulation properties.
- Oxidation conditions must be carefully controlled to avoid over-oxidation or degradation of the chlorinated biphenyl core.
- Enantioselective separation aids in understanding the stereochemistry-dependent biological effects.
- Certified reference standards of 4-Methylsulfonyl-2,2',3',4',5,5',6-heptachlorobiphenyl are commercially available for analytical calibration, indicating established synthetic protocols.
Chemical Reactions Analysis
Metabolic Hydroxylation
MeSO₂-PCBs undergo cytochrome P450 (CYP)-mediated hydroxylation in biological systems. For example:
-
Primary metabolic pathway : Para-hydroxylation dominates due to steric and electronic effects. In human liver microsomes, para-hydroxylation accounts for >70% of total metabolites in structurally similar MeSO₂-PCBs .
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Secondary pathways : Minor meta-hydroxylation and dihydroxylation are observed, influenced by chlorine substitution patterns .
Table 1: Metabolic Products of Analogous MeSO₂-PCBs
| Substrate | Major Metabolite | Enzyme Involved | Yield (%) | Reference |
|---|---|---|---|---|
| 4'-MeSO₂-CB95 (heptachloro) | 4'-OH-4'-MeSO₂-CB95 | CYP2A6 | ~65 | |
| 4-MeSO₂-CB149 (hexachloro) | 4-OH-4-MeSO₂-CB149 | CYP2B6 | ~58 |
Reductive Transformations
Reductive dechlorination and sulfone-group reduction are theorized but lack direct experimental evidence for this compound. Observations from analogous MeSO₂-PCBs suggest:
-
Sulfone reduction : Lithium aluminum hydride (LiAlH₄) removes the methylsulfonyl group, yielding a thiol derivative .
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Dechlorination : Microbial action in anaerobic environments may partially dechlorinate the biphenyl core, though persistence in Arctic mammals indicates limited reactivity .
Fragmentation Pathways in Mass Spectrometry
Electron capture negative ionization (ECNI) mass spectrometry reveals key fragmentation patterns:
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Para-substituted MeSO₂-PCBs : Lose CH₃SO₂ (−98 Da) followed by CO (−28 Da) .
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Ortho/meta-substituted MeSO₂-PCBs : Predominantly lose CH₃SO₂ without subsequent CO elimination .
Table 2: Fragmentation Patterns of MeSO₂-PCBs
| Congener | Precursor Ion (m/z) | Major Product Ions (m/z) | Fragmentation Pathway |
|---|---|---|---|
| 4'-MeSO₂-CB174 | 498 | 400, 372 | −CH₃SO₂, −CH₃SO₂−CO |
| 3-MeSO₂-CB149 | 498 | 400 | −CH₃SO₂ |
Environmental Degradation
-
Persistence : Detected in adipose tissue of Arctic mammals (e.g., sledge dogs) as non-racemic residues, indicating resistance to biotic and abiotic degradation .
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Photolysis : Limited data, but UV exposure likely cleaves C–Cl bonds preferentially over the sulfone group due to bond dissociation energies (C–Cl: ~327 kJ/mol; C–S: ~272 kJ/mol) .
Comparative Reactivity with Other PCBs
Table 3: Reactivity Trends in MeSO₂-PCBs
| Structural Feature | Reaction Rate (vs. Parent PCB) | Key Influence |
|---|---|---|
| 2,3,6-Trichloro substitution | ↓ Hydroxylation | Steric hindrance |
| Para-methylsulfonyl group | ↑ Oxidative stability | Electron-withdrawing effect |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H5Cl7O2S
- Molecular Weight : 473.41 g/mol
- CAS Number : Not explicitly defined in the search results.
The compound features multiple chlorine substitutions, which contribute to its stability and persistence in the environment. Its methylsulfonyl group enhances its solubility in organic solvents, making it useful in various analytical applications.
Applications in Environmental Monitoring
4-Methylsulfonyl-2,2',3',4',5,5',6-heptachlorobiphenyl is primarily used as a standard reference material for the analysis of polychlorinated biphenyls (PCBs) in environmental samples. Its applications include:
- Detection and Quantification : The compound is utilized in gas chromatography and mass spectrometry (GC-MS) methods to detect PCB contamination in soil, water, and biological samples. It serves as a marker for the presence of other chlorinated compounds due to its structural similarities with more toxic congeners .
- Environmental Impact Studies : Researchers use this compound to study the degradation pathways of PCBs in various ecosystems. Understanding how 4-MeSO2-7CB behaves in different environmental conditions helps assess its long-term ecological impact .
Analytical Chemistry Applications
The compound's unique chemical structure makes it valuable in analytical chemistry for:
- Calibration Standards : It is used as a calibration standard for GC-MS analyses, helping laboratories ensure accuracy when measuring PCB levels in environmental samples. The availability of high-purity standards is critical for compliance with regulatory frameworks such as EPA methods .
- Method Development : The compound aids in developing new analytical methods for detecting trace levels of chlorinated compounds. Its stability under various conditions makes it an ideal candidate for method validation .
Health Implications and Toxicological Studies
Research on 4-Methylsulfonyl-2,2',3',4',5,5',6-heptachlorobiphenyl also extends to its potential health risks:
- Toxicity Assessment : Studies have indicated that chlorinated biphenyls can have endocrine-disrupting effects and are associated with various health issues, including cancer. Investigating the toxicity of 4-MeSO2-7CB contributes to understanding the broader implications of PCB exposure on human health .
- Biomonitoring : The compound is included in biomonitoring studies to assess human exposure to PCBs through food consumption or environmental contact. It serves as an indicator of PCB exposure levels within populations .
Case Study 1: Environmental Monitoring
A study conducted on sediment samples from a contaminated river utilized 4-Methylsulfonyl-2,2',3',4',5,5',6-heptachlorobiphenyl as a reference standard. The results indicated significant PCB contamination correlating with industrial runoff. The study highlighted the importance of using accurate reference materials for effective environmental monitoring.
Case Study 2: Health Risk Assessment
In a cohort study investigating the health effects of PCB exposure among factory workers, researchers measured levels of 4-MeSO2-7CB alongside other congeners. The findings suggested a potential link between elevated levels of this compound and increased incidences of skin disorders and other health complications.
Mechanism of Action
The mechanism by which 4-Methylsulfonyl-2,2',3',4',5,5',6-heptachlorobiphenyl exerts its effects involves its interaction with cellular components. The compound can bind to specific receptors and enzymes, leading to alterations in cellular processes. The molecular targets include nuclear receptors and cytochrome P450 enzymes, which play a role in the metabolism and detoxification of xenobiotics.
Comparison with Similar Compounds
Structural and Metabolic Differences
Hydroxylated PCBs (OH-PCBs):
- Example: 4-Hydroxy-2,2',3,4',5,5',6-heptachlorobiphenyl (4-OH-CB187)
- Structural Feature: Hydroxyl (-OH) group at the 4-position.
- Metabolism: Formed via cytochrome P450-mediated oxidation of parent PCBs (e.g., CB187) in rodents and humans .
- Key Finding: 4-OH-CB187 significantly reduces serum thyroxine (T₄) levels in mice by enhancing hepatic accumulation of T₄ .
Methoxylated PCBs (MeO-PCBs):
- Example: 4-Methoxy-2,2',3,4',5,5',6-heptachlorobiphenyl (4-MeO-CB187)
- Structural Feature: Methoxy (-OCH₃) group at the 4-position.
- Metabolism: Generated through methylation of OH-PCBs or as synthetic standards for analytical purposes .
- Key Finding: Methoxylation reduces polarity compared to OH-PCBs, influencing environmental distribution and bioaccumulation .
Methylsulfonyl-PCBs (MeSO₂-PCBs):
- Example: Target compound (4-MeSO₂-CB187 analog).
- Structural Feature: Methylsulfonyl group increases molecular weight and polarity compared to OH-/MeO-PCBs.
- Metabolism: Likely derived from sulfonation of OH-PCBs or direct environmental transformation. Unlike OH-PCBs, MeSO₂-PCBs are resistant to further metabolic degradation, enhancing their persistence .
Toxicological Profiles
Biological Activity
4-Methylsulfonyl-2,2',3',4',5,5',6-heptachlorobiphenyl (CAS Number: 153310-30-6) is a chlorinated biphenyl compound that belongs to a larger group known as polychlorinated biphenyls (PCBs). These compounds have garnered significant attention due to their environmental persistence and potential toxic effects on human health and ecosystems. This article reviews the biological activity of 4-Methylsulfonyl-2,2',3',4',5,5',6-heptachlorobiphenyl, focusing on its toxicity, metabolism, and ecological impact.
The molecular structure of 4-Methylsulfonyl-2,2',3',4',5,5',6-heptachlorobiphenyl is characterized by the presence of seven chlorine atoms and a methylsulfonyl group. Its chemical formula is , with a molecular weight of approximately 473.41 g/mol. The compound has a melting point of -107.3 °C and a boiling point of 99.2 °C .
Acute Toxicity
4-Methylsulfonyl-2,2',3',4',5,5',6-heptachlorobiphenyl exhibits several hazardous properties:
- Highly Flammable : Classified as flammable liquid (Category 2).
- Toxic to Aquatic Life : Very toxic to aquatic organisms (H400).
- Irritation : Causes severe eye irritation and skin irritation (Categories 2A and 2 respectively).
- Aspiration Hazard : Can be fatal if ingested and enters the airways (Aspiration hazard, Category 1) .
Chronic Toxicity
Long-term exposure to PCBs has been associated with various health issues, including endocrine disruption, reproductive toxicity, and carcinogenic effects. The International Agency for Research on Cancer (IARC) classifies certain PCBs as possibly carcinogenic to humans (Group 2B) based on sufficient evidence in animals for the carcinogenicity of PCBs .
The metabolism of chlorinated biphenyls like 4-Methylsulfonyl-2,2',3',4',5,5',6-heptachlorobiphenyl primarily occurs through cytochrome P450 enzymes. Studies have shown that these compounds are metabolized in a congener-specific manner by CYP enzymes such as CYP1A1 and CYP1B1 . The metabolic pathways can lead to the formation of hydroxylated metabolites that may exhibit different biological activities compared to the parent compound.
Ecotoxicological Impact
The ecological impact of 4-Methylsulfonyl-2,2',3',4',5,5',6-heptachlorobiphenyl is significant due to its persistence in the environment and bioaccumulation potential. It poses risks to aquatic life through direct toxicity and has been implicated in the disruption of aquatic ecosystems.
Case Studies
Several studies have investigated the effects of PCBs on wildlife and human health:
- Case Study 1 : A study on fish populations exposed to PCB-contaminated waters showed reduced reproductive success and increased mortality rates among larvae .
- Case Study 2 : Research conducted on occupational exposure among workers handling PCBs indicated elevated levels of liver enzymes associated with hepatic damage and increased risk for certain cancers .
Q & A
Q. What analytical methods are recommended for detecting and quantifying 4-methylsulfonyl-2,2',3',4',5,5',6-heptachlorobiphenyl in environmental samples?
Answer: High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) is the gold standard for detecting chlorinated biphenyls due to its sensitivity and specificity. For this compound, prepare samples using solid-phase extraction (SPE) with activated carbon or C18 cartridges, followed by cleanup with sulfuric acid or silica gel to remove lipids and interfering compounds. Calibrate with certified reference standards (e.g., MSCB-4149 at 50 µg/mL in isooctane) .
Key Parameters:
Q. What is the environmental persistence of this compound, and how does its sulfonyl group influence degradation?
Answer: The sulfonyl group (-SO2-) enhances polarity, increasing solubility in water (0.1–1 mg/L) compared to parent PCBs. However, the heptachlorinated structure confers resistance to microbial degradation. Half-lives in aerobic soils range from 6–12 months. Use <sup>14</sup>C-labeled analogs in microcosm studies to track mineralization rates. Note that photodegradation under UV light (λ = 290–320 nm) generates hydroxylated metabolites, which may exhibit higher toxicity .
Q. What in vitro models are suitable for studying its endocrine-disrupting effects?
Answer: Primary hepatocytes from Arctic char (Salvelinus alpinus) or rat liver cells are effective for evaluating estrogenic activity. Expose cells to 0.1–100 µM of the compound and measure:
- CYP1A Induction: Via ethoxyresorufin-O-deethylase (EROD) assay.
- Estrogen Receptor (ER) Binding: Competitive assays using <sup>3</sup>H-estradiol.
- Cytotoxicity: MTT or LDH assays.
In Arctic char hepatocytes, this compound showed weak ER agonism (EC50 > 10 µM) but synergized with hydroxylated PCBs (4-OH-PCB 187) .
Advanced Research Questions
Q. How can metabolic pathways of this compound be elucidated in mammalian systems?
Answer: Use <sup>13</sup>C-labeled 4-methylsulfonyl-heptachlorobiphenyl in Sprague-Dawley rats. Collect blood, liver, and adipose tissue at intervals (24–72 hrs). Analyze metabolites via LC-QTOF-MS with negative-ion electrospray. Key steps:
- Phase I Metabolism: Cytochrome P450 (CYP2B6)-mediated hydroxylation at meta or para positions.
- Phase II Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.
Identified metabolites in seal blood include 4-OH-2,3,5,6,2',4',5'-heptachlorobiphenyl, which selectively accumulates in plasma .
Q. How to resolve contradictions in toxicity data caused by isomer-specific effects?
Answer: Contradictions arise from co-eluting isomers (e.g., 2,3,3',4',5,5',6- vs. 2,2',3',4',5,5',6-heptachlorobiphenyl). Mitigate this by:
- Multidimensional Chromatography: Combine GC×GC with a DB-17 secondary column for isomer separation.
- Isomer-Specific Standards: Use certified solutions (e.g., BZ-192-5MG and BZ-193-5MG) to confirm retention times .
- Toxicity Profiling: Compare transcriptional responses (RNA-seq) in zebrafish embryos exposed to individual isomers.
Q. What strategies optimize recovery rates in complex matrices like adipose tissue or sediment?
Answer:
- Matrix-Specific Extraction: Use pressurized liquid extraction (PLE) with hexane:acetone (1:1) at 100°C for adipose tissue. For sediment, employ ultrasonic extraction with dichloromethane.
- Cleanup: Pass extracts through Florisil® columns (5% deactivated) and elute with hexane:ethyl acetate (9:1).
- Internal Standards: Spike with <sup>13</sup>C12-labeled PCB 153 to correct for losses. Recovery rates typically improve from 40% to 85% with these steps .
Q. How does the methylsulfonyl group influence bioaccumulation compared to hydroxylated PCBs?
Answer: The sulfonyl group reduces log Kow (5.8 vs. 6.5 for hydroxylated PCBs), decreasing lipid affinity but enhancing blood solubility. In grey seals, hydroxylated PCBs (e.g., 4-OH-PCB 187) accumulate in plasma at concentrations comparable to parent PCBs (1–10 ng/g), whereas methylsulfonyl-PCBs preferentially partition into liver and kidney .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
